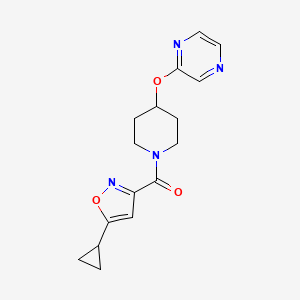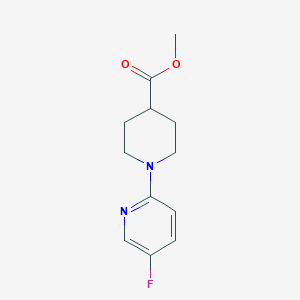
Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate” is a chemical compound . It is a derivative of piperidine , which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate”, can be achieved through various methods . For example, N-Fluoropyridinium salts are efficient precursors in the synthesis of substituted 2-fluoropyridines . They can be conveniently prepared in good yields by the reaction of the corresponding pyridine with F2/N2 at the presence of strong acid .Molecular Structure Analysis
The molecular structure of “Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate” includes a piperidine ring which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The compound also contains a fluoropyridine group, which is an aromatic system with a strong electron-withdrawing substituent .Chemical Reactions Analysis
“Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate” can participate in various chemical reactions. For instance, it can be used as a reactant for the synthesis of antitubercular agents, aminopyrazine inhibitors, orally available naphthyridine protein kinase D inhibitors .Scientific Research Applications
Drug Design and Synthesis
Piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound “Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate” could potentially be used in the design and synthesis of new drugs due to its piperidine moiety.
Pharmacological Applications
Piperidine derivatives have been synthesized as anticancer agents with particularly good activity on androgen-refractory cancer cell lines . Given its piperidine structure, “Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate” could potentially be explored for similar applications.
Synthesis of Fluoropyridines
Fluoropyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring . “Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate” could potentially be used in the synthesis of other fluoropyridines.
Radiobiology
Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds are also presented . Given its fluoropyridine structure, “Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate” could potentially be explored for similar applications.
Agricultural Applications
Fluorine-containing substituents are commonly incorporated into carbocyclic aromatic rings, and many compounds possessing fluorine-containing substituents on aryl rings have been commercialized as agricultural active ingredients . “Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate”, with its fluoropyridine structure, could potentially be explored for similar applications.
Fungicidal Activity
A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism . The new compounds showed excellent fungicidal activity . Given its pyridine structure, “Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate” could potentially be explored for similar applications.
Safety and Hazards
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “Methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate”, is an important task of modern organic chemistry . The interest towards development of fluorinated chemicals has been steadily increased . Therefore, future research could focus on improving the synthesis methods and exploring the potential applications of this compound in pharmaceuticals.
properties
IUPAC Name |
methyl 1-(5-fluoropyridin-2-yl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-17-12(16)9-4-6-15(7-5-9)11-3-2-10(13)8-14-11/h2-3,8-9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPKWBXOUWAVGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-methoxyphenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2665346.png)
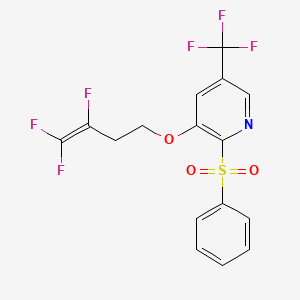
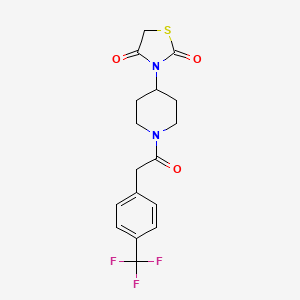

![2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2665352.png)
![2-Chloro-N-[(2,5-dichlorophenyl)-(oxolan-3-yl)methyl]propanamide](/img/structure/B2665353.png)


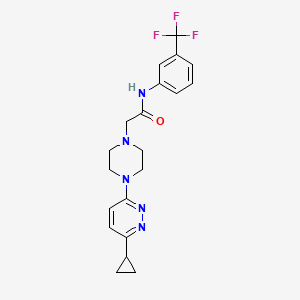
![3-(2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2665363.png)
![N-(3,4-dimethoxyphenethyl)-2-((2-methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665364.png)
